Acid‑Labile Boc Deprotection Enables 30–50 Minute Cleavage vs. 16 Hour Hydrogenolysis for Cbz
The Boc group of tert‑butyl (2‑hydrazinyl‑2‑oxoethyl)carbamate can be quantitatively removed within 30–50 min using 50 % TFA in DCM at room temperature [1]. In contrast, the Cbz group of the direct analog benzyl (2‑hydrazinyl‑2‑oxoethyl)carbamate (CAS 5680-83-1) requires hydrogenolysis (H₂/Pd‑C in MeOH) for 16 h to achieve comparable deprotection [2]. This 19‑ to 32‑fold reduction in deprotection time simplifies work‑up and reduces side‑product formation.
| Evidence Dimension | Deprotection time under standard conditions |
|---|---|
| Target Compound Data | 30–50 min (50 % TFA/DCM, RT) |
| Comparator Or Baseline | Cbz-glycine hydrazide: ~16 h (H₂/Pd‑C, MeOH, RT) |
| Quantified Difference | 19‑ to 32‑fold shorter deprotection time |
| Conditions | Standard peptide‑chemistry deprotection protocols: Boc removed with 50 % TFA/DCM; Cbz removed by catalytic hydrogenation. |
Why This Matters
Faster, reagent‑based Boc deprotection streamlines automated peptide synthesis and enables one‑pot cascades that are incompatible with the heterogeneous conditions of Cbz hydrogenolysis.
- [1] Sigma-Aldrich. Boc-Amine Deprotection: 50% TFA/DCM, 50 min, RT. View Source
- [2] Int J Mol Sci. 2012;13(9):11681-11693. Scheme I: glycine Boc‑hydrazide synthesis; Cbz hydrogenolysis step 16 h. View Source
